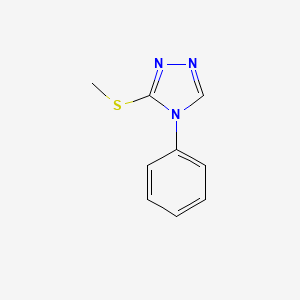

3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-13-9-11-10-7-12(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQONHRJWJGTBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form a dithiocarbazate intermediate. This intermediate is then treated with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide (-SO-Me) and sulfone (-SO₂Me) derivatives.

Key findings :

- Oxidation with m-CPBA : Treatment with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane converts the sulfide to sulfone in high yield (89%) .

- Activity correlation : Oxidation to sulfone eliminates bleaching activity in lettuce seedling tests, indicating reduced biological reactivity .

Table 1: Oxidation Products and Conditions

Nucleophilic Substitution Reactions

The methylthio group participates in nucleophilic displacement under basic conditions.

Key findings :

- Alkylation : Reaction with 2-bromo-1-phenylethanone in DMF using cesium carbonate yields 2-{[4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (61% yield) .

- Thiophile-promoted reactions : Hg(OAc)₂ facilitates substitution with acyl hydrazides to form urea mimetics .

Table 2: Substitution Reactions

Cyclization and Ring Functionalization

The triazole core participates in cyclization reactions to form fused heterocycles.

Key findings :

- Ru-catalyzed C–H arylation : The triazole moiety acts as a directing group for regioselective arylation .

- Pd-catalyzed intramolecular C–H activation : Forms triazolophenanthridine derivatives under mild conditions .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhances bleaching activity in agrochemical tests .

- Sulfur oxidation state : Sulfone derivatives exhibit reduced bioactivity compared to sulfides .

Table 3: Structure-Activity Relationships

Synthetic Routes

Common synthesis methods include:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Substituent Lipophilicity :

- The introduction of long alkyl chains (e.g., n-heptylthio in ) enhances cholinesterase inhibition and antiproliferative activity, likely due to improved membrane interaction.

- Methylsulfanyl (-SCH₃) provides moderate lipophilicity but lacks the potency of bulkier substituents like adamantane or heptyl .

Quantum chemical studies indicate that electron-withdrawing substituents elevate ΣQ (total atomic charge), correlating with higher antimicrobial potency .

Steric Effects :

- Bulky substituents (e.g., adamantane in ) induce conformational rigidity, affecting binding to biological targets. Orthogonal phenyl rings may reduce off-target interactions.

Aromatic vs. Aliphatic Substituents :

- Aromatic substituents (e.g., biphenyl in ) improve optoelectronic properties, as seen in luminescent derivatives like compound 13b (quantum yield ≈ 1) .

Comparative Pharmacological Profiles

Antimicrobial Activity

- This compound: Limited direct data, but analogs with electron-withdrawing groups (e.g., halogens, nitro) show >90% inhibition against Candida albicans and E. coli at 0.01% concentration .

- 3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole: Not explicitly antimicrobial but exhibits strong antiproliferative effects .

Enzyme Inhibition

- Cholinesterase Inhibition : The heptylthio derivative (IC₅₀: 38.35 µM for AChE) outperforms methylsulfanyl analogs, highlighting the role of alkyl chain length .

- GlyT1 Inhibition : Pyridine-containing derivatives (e.g., compound 14u) achieve selectivity through hydrogen bonding and π-π stacking interactions .

Biological Activity

3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The presence of the methylsulfanyl group and the phenyl substituent contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Antimicrobial Activity

1,2,4-Triazole derivatives exhibit significant antimicrobial properties. Various studies have reported that compounds in this class can inhibit the growth of bacteria and fungi. For example:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Its antifungal properties are attributed to the inhibition of ergosterol biosynthesis, essential for fungal cell wall integrity .

Anticancer Activity

Recent studies have emphasized the anticancer potential of triazole derivatives:

- Cytotoxicity Testing : The cytotoxic effects of synthesized triazole derivatives were evaluated using MTT assays against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic cancer (Panc-1) .

- Selectivity Towards Cancer Cells : Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various hydrazone derivatives from this compound and evaluated their cytotoxic effects. The results indicated that certain derivatives exhibited enhanced activity against melanoma cells compared to standard chemotherapeutic agents like cisplatin .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of triazole derivatives against multiple pathogens. The results showed that modifications in the triazole structure could significantly enhance antibacterial activity against Micrococcus luteus and other strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituents : Variations in substituents at different positions on the triazole ring can lead to enhanced or diminished biological activity. For instance, replacing the phenyl group with other aromatic systems has been shown to affect anticancer potency .

| Compound Variant | Biological Activity | Remarks |

|---|---|---|

| 3-(Methylsulfanyl)-4-phenyl | Moderate Anticancer | Effective against melanoma cells |

| 3-(Methylsulfanyl)-4-(bromo)phenyl | Enhanced Antibacterial | Increased activity against bacterial strains |

Q & A

Q. What are the optimized synthesis routes for 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole?

Methodological Answer: The compound is typically synthesized via alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol precursors. Key steps include:

- Hydrazinolysis and heterocyclization : Ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with phenyl isothiocyanate under alkaline conditions to form the triazole-thiol intermediate .

- Alkylation : The thiol group undergoes alkylation with methyl iodide or other alkylating agents. Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 45 minutes) improves yield and purity compared to traditional heating .

- Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate the final product .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural confirmation employs:

- Spectroscopic techniques :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and methylsulfanyl (δ 2.5–3.0 ppm) .

- IR : Stretching vibrations for C=S (≈650 cm⁻¹) and triazole ring (≈1500 cm⁻¹) .

- Elemental analysis : Confirms stoichiometric C, H, N, and S ratios .

- Chromatography : TLC and LC-MS verify purity (>95%) .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial activity?

Methodological Answer: Substituent effects are studied via systematic alkyl chain elongation and halogenation:

- Alkylthio groups : Increasing chain length (e.g., decylthio) enhances antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) but reduces antifungal efficacy against Candida albicans .

- Halogenation : Bromine at the phenyl ring improves Gram-negative activity (e.g., E. coli MIC = 25 µg/mL) .

Table 1 : Structure-Activity Relationships (SAR) of Derivatives

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |

|---|---|---|

| -SCH₃ (methylsulfanyl) | 50 (S. aureus) | 100 (C. albicans) |

| -SC₁₀H₂₁ (decylthio) | 12.5 (S. aureus) | 200 (C. albicans) |

| -Br (2-bromophenyl) | 25 (E. coli) | N/A |

| Source: |

Q. What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- PASS Online® : Predicts biological targets (e.g., anti-tuberculosis Pa = 36–55%; anti-atherosclerosis Pa = 37–45%) .

- Molecular docking : Evaluates binding affinity to enzymes like COX-2. For example, N-(2-fluorophenyl)-2-(triazolylthio)acetamide shows a docking score of −8.2 kcal/mol, forming hydrogen bonds with Arg499 .

Table 2 : Docking Scores for COX-2 Inhibition

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Parent triazole derivative | −7.5 | Van der Waals with Phe518 |

| N-(2-fluorophenyl)-substituted derivative | −8.2 | H-bond with Arg499, π-π stacking |

| Source: |

Q. Are there contradictions in reported structure-activity relationships (SAR)?

Methodological Answer: Yes. While longer alkyl chains (e.g., decylthio) enhance antimicrobial activity, they paradoxically reduce antifungal potency. This suggests divergent mechanisms:

- Antimicrobial : Hydrophobic interactions with bacterial membranes improve with longer chains .

- Antifungal : Bulkier substituents may hinder penetration into fungal cell walls .

- Resolution : Use hybrid derivatives (e.g., branched alkyl chains) to balance hydrophobicity and steric effects .

Methodological Considerations

- Synthesis Optimization : Microwave synthesis reduces reaction time (45 minutes vs. 6–8 hours) and improves yields (85–90% vs. 60–70%) .

- Bioactivity Testing : Follow CLSI guidelines for serial dilution assays, using C. albicans ATCC 10231 and S. aureus ATCC 25923 as reference strains .

- Data Validation : Cross-validate computational predictions (e.g., PASS) with in vitro assays to address false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.